molecular formula C11H12ClNO4 B1278513 Tert-butyl 4-chloro-3-nitrobenzoate CAS No. 157160-99-1

Tert-butyl 4-chloro-3-nitrobenzoate

Cat. No.: B1278513
CAS No.: 157160-99-1
M. Wt: 257.67 g/mol
InChI Key: BRTMDLPSCGNGEC-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-chloro-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, followed by esterification with tert-butyl alcohol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group. The esterification step involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the reaction between the carboxylic acid and tert-butyl alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often employing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization or chromatography, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol in the presence of acidic or basic catalysts.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-chloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-chloro-3-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-chloro-3-nitrobenzoate finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-3-nitrobenzoate depends on the specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active acid form. The chlorine atom can also engage in halogen bonding or be substituted by other functional groups, modulating the compound’s activity.

Comparison with Similar Compounds

Tert-butyl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:

    Methyl 4-chloro-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group. It may exhibit different reactivity and solubility properties.

    Ethyl 4-chloro-3-nitrobenzoate: Another ester derivative with an ethyl group, showing variations in physical and chemical properties compared to the tert-butyl ester.

    4-chloro-3-nitrobenzoic acid: The parent acid form, lacking the ester group, which affects its solubility and reactivity.

This compound is unique due to the presence of the bulky tert-butyl group, which can influence its steric properties and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

tert-butyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTMDLPSCGNGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442514
Record name t-butyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157160-99-1
Record name t-butyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-nitrobenzoylchloride (8.80 g, 40 mmol) in CH2Cl2 (20 mL) was added to a solution of tert-butyl alcohol (7.6 mL, 80 mmole) and pyridine (6.6 mL, 80 mmole) at 25° C. The mixture was stirred at 25° C. for 12 h then H2O (30 mL) was added. The aqueous solution was extracted with ethyl ether (3×100 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give a yellowish solid residue. Purification of the residue by flash column chromatography (gradient elution 0 to 15% EtOAc/hexanes) provided the title compound (8.11 g, 79%): TLC (Rf =0.50; 15% EtOAc/hexanes); 1H NMR (CDCl3) δ 8.41 (s, 1H), 8.13 (d, 1H, J=8.0), 7.63 (d, 1H, J=8.3), 1.63 (s, 9H); 13C NMR (CDCl3)δ 162.4, 147.6, 133.2, 131.6, 130.5, 126.0, 124.4, 82.6, 27.8; Anal. (C11H12N1O4Cl) C, H, N.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of 4-chloro-3-nitrobenzoic acid (10.03 g, 50 mmol), SOCl2 (4.4 mL, 60 mmol) and DMF (4 drops) in 1,2-dichloroethane (150 mL) was stirred under reflux for 14 h, cooled and evaporated. The resulting crude acid chloride was dissolved in THF (100 mL), cooled to 0° C., and a solution of potassium t-butoxide (5.57 g, 50 mmol) in THF (150 mL) was added dropwise over 30 min under nitrogen. The mixture was stirred a further 15 min at 0° C., diluted with aqueous NaHCO3 and extracted with EtOAc (×2), and the extracts were dried (Na2SO4) and evaporated. Flash chromatography of the residue on silica gel (petroleum ether/EtOAc; 30:1) gave t-butyl 4-chloro-3-nitrobenzoate as a white crystalline solid (11.45 g, 89%), mp (petroleum ether) 70-71° C. 1H NMR (CDCl3) d 8.42 (d, J=2.0 Hz, 1 H, H-2), 8.11 (dd, J=8.4, 2.0 Hz, 1 H, H-6), 7.61 (d, J=8.4 Hz, 1 H, H-5), 1.61 (s, 9 H, t-Bu). Anal. Calculated for C11H12ClNO4 : 51.3; H, 4.7; N, 5.4; Cl, 13.8. Found: C, 51.6; H, 4.8; N, 5.4; Cl, 14.0%.
Quantity
10.03 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of n-butyl lithium (1.6 M, 101 mL) was added dropwise to stirring anhydrous tert-butanol (200 mL) under nitrogen in a room temperature water bath. After 0.5 hours, 4-chloro-3-nitrobenzoyl chloride (10.0 g) was added, and the dark solution was stirred for 1.5 hours at room temperature. The reaction was evaporated under vacuum, and the residue was crystallized from hexane to yield the title compound as an orange solid. Mp: 66°-67° C.
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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